molecular formula C16H12Br4Cl2O3 B14677389 Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol CAS No. 28906-13-0

Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol

Cat. No.: B14677389
CAS No.: 28906-13-0
M. Wt: 642.8 g/mol
InChI Key: VMJNUVFGACMSQB-UHFFFAOYSA-N
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Description

Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes multiple bromine atoms and hydroxyl groups, making it a valuable substance in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol typically involves the reaction of tetrabromobisphenol A with phosgene and phenol. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenolic compounds, while reduction could produce less brominated derivatives .

Scientific Research Applications

Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol has numerous applications in scientific research:

Mechanism of Action

The mechanism by which Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol exerts its effects involves interactions with various molecular targets and pathways. The bromine atoms and hydroxyl groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol is unique due to its specific combination of bromine atoms and hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance .

Properties

CAS No.

28906-13-0

Molecular Formula

C16H12Br4Cl2O3

Molecular Weight

642.8 g/mol

IUPAC Name

carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol

InChI

InChI=1S/C15H12Br4O2.CCl2O/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8;2-1(3)4/h3-6,20-21H,1-2H3;

InChI Key

VMJNUVFGACMSQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.C(=O)(Cl)Cl

Related CAS

28906-13-0

Origin of Product

United States

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